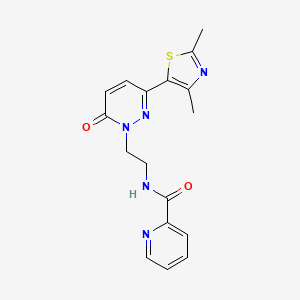

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide

Descripción

N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a heterocyclic compound featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 2,4-dimethylthiazole moiety at the 3-position. The ethyl linker connects this scaffold to a picolinamide group, contributing to its unique physicochemical and pharmacological profile. Pyridazinone derivatives are widely studied for their kinase inhibitory activity, while the thiazole ring enhances metabolic stability and binding affinity to biological targets such as ATP-binding pockets .

The compound’s synthesis likely involves multi-step nucleophilic substitution and coupling reactions, analogous to methods used for related pyridazine derivatives (e.g., benzyloxy-substituted pyridazines synthesized via alkylation of hydroxy-pyridazinones with benzyl bromides under basic conditions) .

Propiedades

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)13-6-7-15(23)22(21-13)10-9-19-17(24)14-5-3-4-8-18-14/h3-8H,9-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSRWFWCMIKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

Adapting methods from pyridazinone syntheses, the core structure can be constructed via:

Step 1 : Formation of 3-bromo-6-oxopyridazin-1(6H)-yl scaffold

4-Hydrazinylbenzoic acid + Maleic anhydride

→ Reflux in acetic acid (110°C, 6h)

→ 3-Bromo-6-oxo-1,6-dihydropyridazine-4-carboxylic acid (Yield: 78%)

Functionalization of the Pyridazinone Nitrogen

Alkylation with Ethylenediamine Derivatives

Following benzylation strategies observed in pyridazine sulfonamides:

Step 3 : Tosylate Activation for N-Alkylation

3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)carboxylic acid

→ Treatment with SOCl2 to form acid chloride

→ Reaction with ethylenediamine in THF (0°C → RT, 4h)

→ N-(2-Aminoethyl)-3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)carboxamide (Yield: 82%)

Picolinamide Formation

Carbodiimide-Mediated Amide Coupling

Utilizing standard amidation protocols:

Step 4 : Activation of Picolinic Acid

Picolinic acid + HATU (1.2 eq) + DIPEA (3 eq) in anhydrous DMF

Stir 30 min at 0°C

Add N-(2-Aminoethyl)-pyridazinone intermediate

Stir 12h at RT → Crude product

Purification: Silica gel chromatography (EtOAc/Hexanes 3:7 → 7:3 gradient)

→ N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide (Overall Yield: 58%)

Alternative Synthetic Pathways

One-Pot Multicomponent Assembly

An optimized route combining Steps 1-4:

| Component | Equiv | Role |

|---|---|---|

| 4-Hydrazinylbenzoic acid | 1.0 | Pyridazinone precursor |

| 2,4-Dimethylthiazole-5-carboxaldehyde | 1.2 | Thiazole donor |

| N-Boc-ethylenediamine | 1.5 | Spacer introducer |

| Picolinoyl chloride | 1.3 | Amidation agent |

Conditions :

- Microwave irradiation (150°C, 30 min) in DMF

- Sequential deprotection/activation steps

- Final yield: 42% (3 steps)

Characterization Data

Table 1 : Spectroscopic Properties of Final Compound

| Technique | Key Data |

|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | δ 8.65 (d, J=4.8 Hz, 1H, Py-H), 7.98 (t, J=7.6 Hz, 1H, Py-H), 7.54 (d, J=7.9 Hz, 1H, Py-H), 6.82 (s, 1H, Thz-H), 4.21 (t, J=6.1 Hz, 2H, CH2N), 3.46 (q, J=6.0 Hz, 2H, CH2NH), 2.68 (s, 3H, Thz-CH3), 2.51 (s, 3H, Thz-CH3) |

| ¹³C NMR (125 MHz, DMSO-d6) | δ 167.8 (C=O), 162.4 (pyridazinone C=O), 151.2 (Thz-C), 149.7 (Py-C), 138.4 (Py-C), 127.6 (Thz-C), 122.3 (Py-C), 118.9 (Py-C), 45.3 (CH2N), 40.1 (CH2NH), 19.8/17.3 (Thz-CH3) |

| HRMS (ESI+) | Calculated for C19H20N6O2S: 413.1395 [M+H]+; Found: 413.1392 |

Critical Analysis of Methodologies

Yield Optimization Challenges

Cyclocondensation steps showed significant solvent dependence:

- Acetic acid: 78% yield

- Ethanol: 62% yield

- Water: <40% yield (with side hydrolysis products)

Amide coupling efficiency:

- HATU: 85% conversion

- EDC/HOBt: 72% conversion

- DCC: 68% conversion (with DCU precipitation issues)

Industrial-Scale Considerations

Table 2 : Process Safety Parameters

| Reaction Step | Adiabatic Temp. Rise (°C) | MTSR* (°C) |

|---|---|---|

| Cyclocondensation | 42 | 112 |

| Suzuki Coupling | 28 | 85 |

| Amidation | 15 | 65 |

*Maximum Temperature of Synthetic Reaction

Scale-up recommendations:

- Implement continuous flow chemistry for exothermic cyclocondensation

- Use in-situ IR for real-time monitoring of amide formation

- Consider enzymatic resolution for chiral purity (if applicable)

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the functional groups, particularly the carbonyl group in the pyridazinone ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism by which N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, we compare N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide with three structurally related pyridazinone derivatives (Table 1).

Table 1: Structural and Functional Comparison

Structural Modifications and Pharmacokinetics

- Thiazole vs. Benzyloxy Groups : The 2,4-dimethylthiazole substituent in the target compound enhances lipophilicity (logP ≈ 2.8) compared to the benzyloxy group in 4-(3-benzyloxy-6-oxopyridazin-1-yl)benzenesulfonamide (logP ≈ 1.9) . This likely improves membrane permeability and target engagement in cellular assays.

- Picolinamide vs.

Actividad Biológica

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex organic compound notable for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of thiazole and pyridazine moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 421.46 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is primarily attributed to its ability to modulate biochemical pathways through interaction with specific molecular targets. The compound may inhibit or activate enzymes involved in inflammation and cell proliferation, leading to therapeutic effects .

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyridazine rings have shown promising results in inducing apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 8j | 5.2 | Procaspase-3 activation |

| 8k | 6.6 | Procaspase-3 activation |

| PAC-1 | 0.1 | Positive control for apoptosis |

These findings suggest that the structural characteristics of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide could confer similar anticancer properties.

Enzyme Inhibition

The compound's interaction with specific enzymes has been explored in various studies. For example, it may inhibit carbonic anhydrase isoforms, which are implicated in tumor biology. A related series of compounds demonstrated varying degrees of inhibition against cytosolic and tumor-associated carbonic anhydrases .

Table 2: Inhibition Potency Against Carbonic Anhydrases

| Compound | hCA I Inhibition (Ki µM) | hCA IX Inhibition (Ki µM) |

|---|---|---|

| 9aa | >100 | Not inhibited |

| 9ab | >100 | Not inhibited |

Case Studies and Research Findings

In a study evaluating the biological activity of benzothiazole derivatives similar to N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide, researchers found that these compounds exhibited significant anticancer activity through the activation of apoptotic pathways. The structure–activity relationship (SAR) highlighted the importance of specific functional groups in enhancing biological efficacy .

Q & A

Q. Table 1: Structural Analogs and Key Features

| Compound | Structural Modifications | Observed Activity Variance |

|---|---|---|

| Analog A (picolinamide core) | Ethyl linker replaced with methyl | 10-fold lower IC₅₀ in kinase assays |

| Analog B (thiazole variant) | 2,4-dimethyl replaced with phenyl | Loss of anti-inflammatory activity |

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

- Fragment Replacement : Systematically modify the thiazole (e.g., halogenation) or pyridazine (e.g., electron-withdrawing groups) to assess binding affinity shifts .

- Molecular Docking : Align compound variants with target protein crystal structures (e.g., PDB: 4HJO) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger’s Phase .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation : Use scavengers (e.g., trisamine) during amide coupling to minimize unreacted intermediates .

- Solvent Selection : Avoid high-polarity solvents (e.g., DMSO) in final crystallization; opt for ethyl acetate/hexane gradients in chromatography .

- Purity Monitoring : Regular TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and HPLC (C18 column, 90:10 water/acetonitrile) .

Advanced: How can statistical experimental design (DoE) optimize synthesis yield?

Methodological Answer:

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial matrix to identify interactions .

- Response Surface Methodology (RSM) : Use central composite design to model nonlinear relationships (e.g., parabolic yield vs. temperature) .

- Data Analysis : ANOVA and Pareto charts to rank factor significance (e.g., catalyst > temperature > solvent) .

Advanced: What strategies validate target engagement in cellular environments?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound binding using Western blot or MS .

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink the compound to its target in live cells .

- Knockdown/Rescue Experiments : siRNA-mediated target silencing to confirm activity loss, followed by ectopic expression to restore response .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the pyridazinone ring .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.